Hormone de libération de la lutéinisante, diacétate (sel)

Vue d'ensemble

Description

Il joue un rôle crucial dans la régulation du système reproducteur en stimulant la libération de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) par l'hypophyse antérieure . Ces hormones sont essentielles pour les fonctions reproductives telles que l'ovulation chez les femmes et la production de testostérone chez les hommes .

Applications De Recherche Scientifique

Luteinizing hormone-releasing hormone has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Mécanisme D'action

Target of Action

The primary target of Luteinizing hormone-releasing hormone (LHRH), also known as Gonadotropin-releasing hormone (GnRH), is the luteinizing hormone receptor (LHR) . This receptor is primarily expressed in the mural granulosa cells of the ovarian follicle . LHRH also targets gonadotropic cells in the anterior pituitary gland . The production of LHRH is regulated by gonadotropin-releasing hormone (GnRH) from the hypothalamus .

Mode of Action

LHRH interacts with its targets to regulate oocyte meiotic maturation . The LHRH signal reduces preovulatory follicle cyclic nucleotide levels, which releases oocytes from the first meiotic arrest . In the ovarian follicle, the LHRH signal reduces cyclic nucleotide levels via the CNP/NPR2 system, the EGF/EGF receptor network, and follicle/oocyte gap junctions . In the oocyte, reduced cyclic nucleotide levels activate the maturation promoting factor (MPF), which induces chromosome segregation and completion of the first and second meiotic divisions .

Biochemical Pathways

LHRH affects several biochemical pathways. It plays key roles in biological processes such as sex steroid synthesis (for both sexes) and the critical reproductive mechanism of ovulation in females . The LH signal reduces preovulatory follicle cyclic nucleotide levels via the CNP/NPR2 system, the EGF/EGF receptor network, and follicle/oocyte gap junctions .

Pharmacokinetics

It is known that lhrh is a member of a heterodimeric glycoprotein family along with thyroid-stimulating hormone (tsh) and other gonadotropin hormones . The release of LH in a pulsatile fashion as opposed to a constant secretion is fundamental since GnRH pulses and corresponding LH pulses vary in frequency (amount released per minute) and amplitude (amount released per pulse), which ultimately drive cellular responses and the regulation of the reproductive cycle at its various stages, especially in females .

Result of Action

The result of LHRH action is the regulation of oocyte meiotic maturation . The activated MPF induces chromosome segregation and completion of the first and second meiotic divisions . These studies show that human oocyte meiotic maturation is regulated by the same proteins that regulate animal oocyte meiotic maturation .

Action Environment

The action environment of LHRH is primarily the ovarian follicle . The functional unit of the ovary is the follicle . During folliculogenesis, LHRH promotes the production of a key steroid hormone, estrogen, in ovarian follicles, which subsequently stimulates ovarian follicular growth .

Analyse Biochimique

Biochemical Properties

Luteinizing hormone-releasing hormone, diacetate (salt) interacts with specific receptors on the surface of pituitary gonadotroph cells. Upon binding to these receptors, it triggers a cascade of biochemical reactions that lead to the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone. The primary enzymes involved in this process include phospholipase C, which generates inositol triphosphate and diacylglycerol, leading to the release of intracellular calcium and activation of protein kinase C . These interactions are essential for the regulation of gonadotropin release and subsequent reproductive functions.

Cellular Effects

Luteinizing hormone-releasing hormone, diacetate (salt) exerts significant effects on various cell types, particularly those involved in the reproductive system. In pituitary gonadotroph cells, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the function of gonadal cells. This compound influences cell signaling pathways, including the activation of G-protein coupled receptors and downstream effectors such as phospholipase C and protein kinase C . Additionally, it affects gene expression by modulating the transcription of genes involved in hormone synthesis and secretion .

Molecular Mechanism

The molecular mechanism of action of luteinizing hormone-releasing hormone, diacetate (salt) involves its binding to specific G-protein coupled receptors on the surface of target cells. This binding activates the Gq/11 family of G-proteins, which in turn stimulate phospholipase C. The activation of phospholipase C leads to the production of inositol triphosphate and diacylglycerol, resulting in the release of intracellular calcium and activation of protein kinase C . These events culminate in the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone, thereby regulating reproductive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of luteinizing hormone-releasing hormone, diacetate (salt) can vary over time. Studies have shown that this compound is capable of inducing rapid and sustained release of luteinizing hormone and follicle-stimulating hormone in vitro . The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term exposure to luteinizing hormone-releasing hormone, diacetate (salt) can lead to desensitization of its receptors, resulting in reduced responsiveness to subsequent stimulation .

Dosage Effects in Animal Models

The effects of luteinizing hormone-releasing hormone, diacetate (salt) in animal models are dose-dependent. Low doses of the compound can stimulate the release of luteinizing hormone and follicle-stimulating hormone, leading to increased gonadal function and reproductive activity . High doses may result in receptor desensitization and downregulation, reducing the efficacy of the compound . Additionally, excessive doses can cause adverse effects such as hormonal imbalances and reproductive dysfunction .

Metabolic Pathways

Luteinizing hormone-releasing hormone, diacetate (salt) is metabolized through various enzymatic pathways. The primary enzymes involved in its metabolism include proteases that cleave the peptide bonds, leading to the formation of smaller peptide fragments . These fragments are further degraded by exopeptidases, resulting in the production of amino acids that can be utilized in other metabolic processes . The metabolic stability of the compound is influenced by its resistance to proteolytic degradation, which can be enhanced through chemical modifications .

Transport and Distribution

The transport and distribution of luteinizing hormone-releasing hormone, diacetate (salt) within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is rapidly absorbed and distributed to target tissues, including the pituitary gland and gonads . The presence of specific receptors on the surface of target cells facilitates its uptake and localization within these tissues . Additionally, the compound can be transported across cell membranes through endocytosis and other active transport mechanisms .

Subcellular Localization

Luteinizing hormone-releasing hormone, diacetate (salt) is primarily localized within the cytoplasm and plasma membrane of target cells. The presence of specific targeting signals and post-translational modifications, such as glycosylation, can influence its subcellular localization and activity . These modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function and signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'hormone libérant la gonadotrophine implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide de réactifs de couplage tels que le dicyclohexylcarbodiimide (DCC) et le N-hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, les groupes protecteurs sont éliminés et le peptide est clivé de la résine .

Méthodes de production industrielle

En milieu industriel, la technologie de l'ADN recombinant est souvent utilisée pour produire l'hormone libérant la gonadotrophine. Cette méthode implique l'insertion du gène codant pour l'hormone libérant la gonadotrophine dans un système d'expression approprié, tel qu'Escherichia coli ou la levure. L'hormone recombinante est ensuite purifiée par des techniques chromatographiques pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'hormone libérant la gonadotrophine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure et la fonction de l'hormone.

Réactifs et conditions courants

Oxydation : Les agents oxydants tels que le peroxyde d'hydrogène (H₂O₂) ou l'acide performique sont utilisés pour oxyder des résidus d'acides aminés spécifiques dans l'hormone libérant la gonadotrophine.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés pour réduire les ponts disulfure au sein du peptide.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent des analogues modifiés de l'hormone libérant la gonadotrophine avec une activité biologique modifiée. Ces analogues sont souvent utilisés dans la recherche scientifique et les applications cliniques .

Applications de la recherche scientifique

L'hormone libérant la gonadotrophine a de nombreuses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Médecine : En médecine, les analogues de l'hormone libérant la gonadotrophine sont utilisés dans le traitement des affections hormonodépendantes telles que le cancer de la prostate, le cancer du sein et l'endométriose.

Mécanisme d'action

L'hormone libérant la gonadotrophine exerce ses effets en se liant à des récepteurs spécifiques à la surface des gonadotropes dans l'hypophyse antérieure. Cette liaison active les récepteurs couplés aux protéines G, conduisant à l'activation de la phospholipase C (PLC) et à la production d'inositol trisphosphate (IP₃) et de diacylglycérol (DAG). Ces seconds messagers déclenchent la libération d'ions calcium (Ca²⁺) des réserves intracellulaires, ce qui entraîne la sécrétion de l'hormone lutéinisante et de l'hormone folliculo-stimulante . Les hormones libérées agissent ensuite sur les gonades pour réguler la gamétogenèse et la stéroïdogénèse .

Comparaison Avec Des Composés Similaires

L'hormone libérant la gonadotrophine est unique parmi les hormones hypothalamiques en raison de son rôle spécifique dans la régulation de la libération des gonadotropines. Des composés similaires comprennent :

Hormone libérant la gonadotrophine II (GnRH-II) : Une autre forme d'hormone libérant la gonadotrophine trouvée chez les vertébrés, avec une structure similaire mais des rôles physiologiques différents.

Gonadotrophine chorionique humaine (hCG) : Une hormone produite par le placenta pendant la grossesse, qui partage des similitudes structurelles avec l'hormone lutéinisante et peut activer les mêmes récepteurs.

Hormone folliculo-stimulante (FSH) : Une hormone libérée par l'hypophyse antérieure en réponse à l'hormone libérant la gonadotrophine, impliquée dans la régulation des fonctions reproductives.

La capacité unique de l'hormone libérant la gonadotrophine à réguler la libération à la fois de l'hormone lutéinisante et de l'hormone folliculo-stimulante met en évidence son rôle crucial dans l'endocrinologie reproductive.

Propriétés

Key on ui mechanism of action |

Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. |

|---|---|

Numéro CAS |

71447-49-9 |

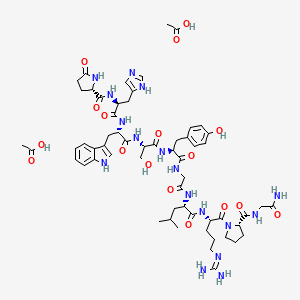

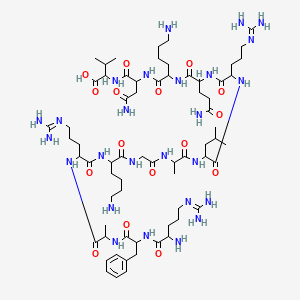

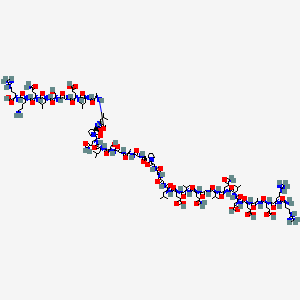

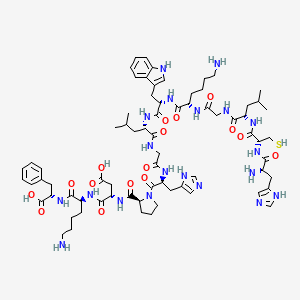

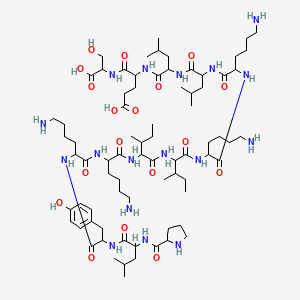

Formule moléculaire |

C57H79N17O15 |

Poids moléculaire |

1242.3 g/mol |

Nom IUPAC |

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4) |

Clé InChI |

NGCGMRBZPXEPOZ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Description physique |

Liquid |

Numéros CAS associés |

51952-41-1 (Hydrochloride) 52699-48-6 (Acetate) |

Séquence |

One Letter Code: Glp-HWSYGLRPG-NH2 |

Solubilité |

5.88e-02 g/L |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

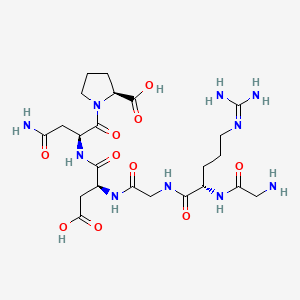

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)